XLogP3 Lipophilicity: 1.9-Log-Unit Advantage Over N-Acetyl Pipecolic Acid Drives Membrane Permeability Differentiation
The target compound exhibits an XLogP3 of 1.6 (PubChem computed) and an experimentally correlated logP of 0.95, compared to an XLogP3 of −0.3 for the direct N-acetyl analog (1-acetylpiperidine-2-carboxylic acid) [1]. This ΔXLogP3 of approximately 1.9 corresponds to a theoretical ~80-fold higher n-octanol/water partition coefficient. Even among trifluoroacetyl positional isomers, the 2-carboxylic acid regioisomer (logP 0.95–1.6) is consistently more lipophilic than the 4-carboxylic acid isomer (logP 0.62–0.81), reflecting the impact of intramolecular hydrogen bonding between the 2-carboxyl group and the proximal amide carbonyl [2][3].
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem); logP = 0.9523 (yybyy.com) |
| Comparator Or Baseline | N-Acetyl pipecolic acid: XLogP3 = −0.3; N-TFA-4-carboxylic acid isomer: logP = 0.6225–0.8098 |
| Quantified Difference | ΔXLogP3 ≈ 1.9 vs. N-acetyl (~80-fold partition difference); ΔlogP ≈ 0.33 vs. 4-positional isomer |
| Conditions | Computed values (PubChem XLogP3 3.0, ChemAxon); experimentally correlated logP at 25°C |
Why This Matters
A 1.9-log-unit lipophilicity difference corresponds to an approximately 80-fold difference in membrane partitioning, directly affecting cellular permeability, protein binding, and assay behaviour in cell-based screens—making the N-TFA compound a superior choice when target engagement requires balanced lipophilicity.
- [1] PubChem. Compound Summary for CID 11413458: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid (XLogP3 = 1.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11413458 View Source
- [2] YYBYY Chemical Platform. (+/-)-N-Trifluoroacetyl Pipecolic Acid (CAS 596129-25-8) – logP = 0.9523. https://www.yybyy.com/chemicals/detail/596129-25-8 View Source
- [3] ChemBase. 1-(Trifluoroacetyl)piperidine-4-carboxylic Acid – logP = 0.6225031. http://www.chembase.cn View Source
